molecular formula C6H11N5O2 B12352368 2-Amino-1,2,3,4a,5,6,8,8a-octahydropteridine-4,7-dione

2-Amino-1,2,3,4a,5,6,8,8a-octahydropteridine-4,7-dione

Cat. No.: B12352368
M. Wt: 185.18 g/mol
InChI Key: XWRRXUHOHWZJRT-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4a,5,6,8,8a-octahydropteridine-4,7-dione is a heterocyclic compound with a unique structure that includes a pteridine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4a,5,6,8,8a-octahydropteridine-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4a,5,6,8,8a-octahydropteridine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-1,2,3,4a,5,6,8,8a-octahydropteridine-4,7-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4a,5,6,8,8a-octahydropteridine-4,7-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,7-dihydropteridine-4,7-dione
  • 2-Amino-1,2,3,4-tetrahydropteridine-4,7-dione
  • 2-Amino-1,2,3,4a,5,6,8,8a-octahydroquinoxaline-4,7-dione

Uniqueness

2-Amino-1,2,3,4a,5,6,8,8a-octahydropteridine-4,7-dione is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in chemical synthesis and potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11N5O2

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-1,2,3,4a,5,6,8,8a-octahydropteridine-4,7-dione

InChI

InChI=1S/C6H11N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h3-4,6,8,10H,1,7H2,(H,9,12)(H,11,13)

InChI Key

XWRRXUHOHWZJRT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2C(N1)C(=O)NC(N2)N

Origin of Product

United States

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